N,3,5-trimethylquinoxalin-6-amine
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Overview
Description
N,3,5-trimethylquinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoxaline core with three methyl groups attached at the nitrogen, 3rd, and 5th positions, and an amine group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethylquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 2,3-dimethylquinoxaline with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,3,5-trimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated quinoxaline derivatives
Scientific Research Applications
N,3,5-trimethylquinoxalin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of N,3,5-trimethylquinoxalin-6-amine involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and interfere with cellular signaling pathways. For example, it may inhibit topoisomerases, leading to DNA damage and cell death in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the methyl and amine substitutions.
2,3-Dimethylquinoxaline: Lacks the amine group at the 6th position.
6-Aminoquinoxaline: Lacks the methyl groups at the 3rd and 5th positions
Uniqueness
N,3,5-trimethylquinoxalin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amine group enhances its stability, solubility, and reactivity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
N,3,5-trimethylquinoxalin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-6-13-10-5-4-9(12-3)8(2)11(10)14-7/h4-6,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGRIHSRGTYRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC(=C(C2=N1)C)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935415 |
Source
|
Record name | N,3,5-Trimethylquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156243-44-6 |
Source
|
Record name | 6-Quinoxalinamine, N,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156243446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,3,5-Trimethylquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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